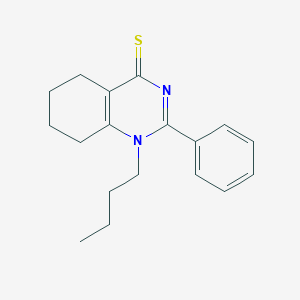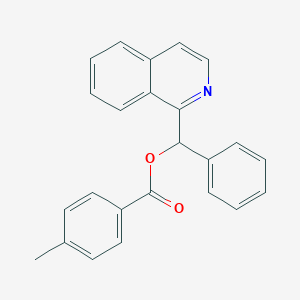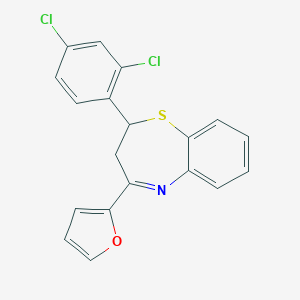![molecular formula C18H16N6O2 B383135 Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 503431-35-4](/img/structure/B383135.png)
Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyridinyl group, a tetraazolo group, a pyrimidine ring, and a carboxylate group . These groups are common in many bioactive molecules and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via ring cleavage methodology reactions or copper-catalyzed approaches . These methods allow for the introduction of various functional groups to the core structure .Molecular Structure Analysis
The molecular structure of this compound, like other similar compounds, is likely to be complex due to the presence of multiple rings and functional groups . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For instance, the carboxylate group could undergo reactions typical of carboxylic acids, such as esterification . The pyrimidine ring could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of a carboxylate group could make the compound acidic .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Anticancer Activity
The compound has been studied for its potential anticancer activity . In a study, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells. The compound displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
Antimicrobial Activity
Pyrimidine and its derivatives have been described with a wide range of biological potential including antimicrobial activity . A series of 2,4,6-trisubstituted pyrimidines were synthesized and screened for their in vitro antimicrobial activity against bacterial and fungal strains .
Adenine Mimetic
The possibility of using tetrahydropyrazolo [1,5-a]pyrimidine as an adenine mimetic for binding to the ATP-binding sites of proteins is of particular interest .
Antiviral Activity
Pyrimidine and its derivatives have been described with a wide range of biological potential including antiviral activity .
Anti-inflammatory Activity
Pyrimidine and its derivatives have been described with a wide range of biological potential including anti-inflammatory activity .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-12-15(17(25)26-11-13-7-3-2-4-8-13)16(14-9-5-6-10-19-14)24-18(20-12)21-22-23-24/h2-10,16H,11H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHAHVHGZVSXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B383052.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383054.png)
![4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B383056.png)
![2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383057.png)
![Dimethyl 5-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383058.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B383061.png)
![ethyl 3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B383062.png)
![5-(4-Fluorophenyl)-6-methyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B383063.png)
![2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B383067.png)



